3-(4-Chlorophenyl)glutaric Acid-d4
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Overview
Description
3-(4-Chlorophenyl)glutaric Acid-d4 is a deuterated analog of 3-(4-Chlorophenyl)glutaric Acid. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling which aids in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)glutaric Acid-d4 typically involves the deuteration of 3-(4-Chlorophenyl)glutaric Acid. This process can be achieved through several methods, including catalytic hydrogenation in the presence of deuterium gas or through the use of deuterated reagents in the synthesis pathway .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment to handle deuterium gas and maintain the integrity of the deuterated product .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenyl)glutaric Acid-d4 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)glutaric Acid-d4 is widely used in scientific research due to its deuterated nature, which makes it valuable in:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of labeled compounds for environmental and clinical diagnostics.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)glutaric Acid-d4 is primarily related to its role as a labeled compound. In metabolic studies, it acts as a tracer, allowing researchers to follow the metabolic pathways and understand the biochemical transformations. The deuterium atoms provide a distinct signal in spectroscopic analyses, making it easier to track the compound .
Comparison with Similar Compounds
3-(4-Chlorophenyl)glutaric Acid: The non-deuterated analog, used in similar applications but without the benefits of isotopic labeling.
3-(4-Chlorophenyl)glutaramic Acid: Another related compound used in the synthesis of heterocyclic compounds and as a reagent in various chemical reactions.
Uniqueness: 3-(4-Chlorophenyl)glutaric Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical and spectroscopic studies. This isotopic labeling allows for more precise tracking and analysis in various scientific applications, making it a valuable tool in research and industry.
Properties
IUPAC Name |
3-(4-chloro-2,3,5,6-tetradeuteriophenyl)pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXVLIVRJJNJII-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(CC(=O)O)CC(=O)O)[2H])[2H])Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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